4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one
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Overview
Description
4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a unique combination of functional groups, including a tetrazole ring, dibenzo[b,d]furan, and quinoxalinone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps, starting with the preparation of the dibenzo[b,d]furan core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The tetrazole ring is introduced via a cycloaddition reaction involving azides and nitriles. The sulfonyl group is then added through sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid. Finally, the quinoxalinone moiety is synthesized through condensation reactions involving o-phenylenediamine and diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.
Scientific Research Applications
4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The dibenzo[b,d]furan and quinoxalinone moieties contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]furan: A simpler compound with similar structural features but lacking the tetrazole and quinoxalinone moieties.
Quinoxalinone: Shares the quinoxalinone core but lacks the dibenzo[b,d]furan and tetrazole groups.
Tetrazole derivatives: Compounds containing the tetrazole ring but differing in other structural aspects.
Uniqueness
4-{[7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-yl]sulfonyl}-3,4-dihydroquinoxalin-2(1H)-one is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H14N6O4S |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
4-[7-(tetrazol-1-yl)dibenzofuran-2-yl]sulfonyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C21H14N6O4S/c28-21-11-27(18-4-2-1-3-17(18)23-21)32(29,30)14-6-8-19-16(10-14)15-7-5-13(9-20(15)31-19)26-12-22-24-25-26/h1-10,12H,11H2,(H,23,28) |
InChI Key |
BAXXQBKNBVCNSA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC4=C(C=C3)OC5=C4C=CC(=C5)N6C=NN=N6 |
Origin of Product |
United States |
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